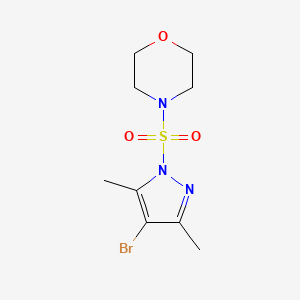![molecular formula C7H13ClO2 B2681209 [4-(Chloromethyl)oxan-4-yl]methanol CAS No. 2490432-11-4](/img/structure/B2681209.png)
[4-(Chloromethyl)oxan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(Chloromethyl)oxan-4-yl]methanol” is a chemical compound with the CAS Number: 2490432-11-4 . It has a molecular weight of 164.63 .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(chloromethyl)tetrahydro-2H-pyran-4-yl)methanol . The InChI code for this compound is 1S/C7H13ClO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 .Wissenschaftliche Forschungsanwendungen
Catalytic Conversion of Methanol
Research on the catalytic conversion of methanol or dimethyl ether to hydrocarbons has shown that methanol and dimethyl ether appear unreactive on HZSM-5 and HSAPO-34 catalysts, contradicting previous beliefs about "direct" mechanisms. This suggests that only the "indirect" hydrocarbon pool route is a valid mechanism for this chemistry, highlighting the complexity and importance of catalyst composition and purity in methanol conversion processes (Song et al., 2002).
Methanol in Methanotroph Biology
Methanotrophs, which consume methane using methanol as an intermediate, play a significant role in the global carbon cycle. These organisms utilize methanol derived from methane for energy and carbon, illustrating methanol's ecological importance and potential applications in bioremediation and as a carbon source for microbial communities (Semrau et al., 2010).
Methanol Synthesis Catalysis
The use of rare earth elements in methanol synthesis catalysis via hydrogenation of carbon oxides has been shown to improve catalytic performance. This research underscores the potential of rare earth elements to enhance the efficiency of methanol production processes, pointing towards innovative applications in industrial chemistry (Richard & Fan, 2018).
Oxidation of Methanol in Environmental Monitoring
A study on the rapid biological oxidation of methanol in the tropical Atlantic emphasizes its significance as a microbial carbon source. This research contributes to our understanding of methanol's role in marine biogeochemical cycles and its potential applications in environmental monitoring and assessment (Dixon et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(chloromethyl)oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGZQPGVNSEBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Chloromethyl)oxan-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid](/img/structure/B2681127.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2681128.png)


![methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2681133.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2681136.png)

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2681139.png)
![3-Butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2681140.png)
![6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2681142.png)
![3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681143.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2681145.png)
![2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid](/img/no-structure.png)